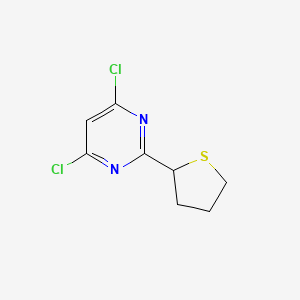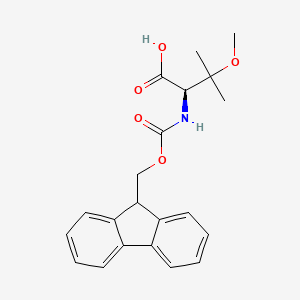
Dichloromethyl isopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethyl isopropyl carbonate is a chemical compound with the molecular formula C₅H₈Cl₂O₃. It is primarily used as an intermediate in organic synthesis and in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dichloromethyl isopropyl carbonate typically involves the reaction of isopropyl chloroformate with paraformaldehyde. This reaction is catalyzed by a novel catalyst that ensures complete reaction under mild conditions. The catalyst can be reused, making the process cost-effective and environmentally friendly .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is designed to minimize waste and emissions, making it suitable for large-scale production. The high yield and purity of the product, along with the low production cost, make this method ideal for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloromethyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and dichloromethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the products can vary widely.
Hydrolysis Products: Isopropyl alcohol and dichloromethanol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Dichloromethyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B.
Industry: The compound is used in the production of detergents, emulsifiers, foaming agents, and preservatives
Wirkmechanismus
The mechanism of action of dichloromethyl isopropyl carbonate involves its role as an intermediate in the synthesis of antiviral drugs. It reacts with other compounds to form active pharmaceutical ingredients that inhibit viral replication. The molecular targets and pathways involved depend on the specific antiviral drug being synthesized .
Vergleich Mit ähnlichen Verbindungen
- Chloromethyl isopropyl carbonate
- Isopropyl chloroformate
- Dichloromethyl carbonate
Comparison: Dichloromethyl isopropyl carbonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antiviral drugs also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H8Cl2O3 |
|---|---|
Molekulargewicht |
187.02 g/mol |
IUPAC-Name |
dichloromethyl propan-2-yl carbonate |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(2)9-5(8)10-4(6)7/h3-4H,1-2H3 |
InChI-Schlüssel |
GDCDILJYDXWHDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
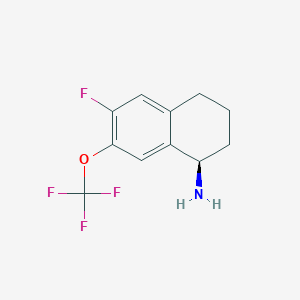
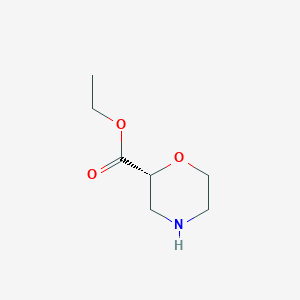
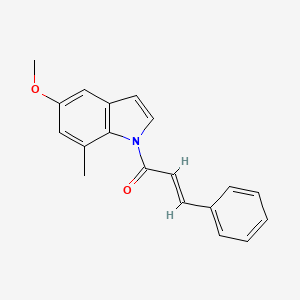
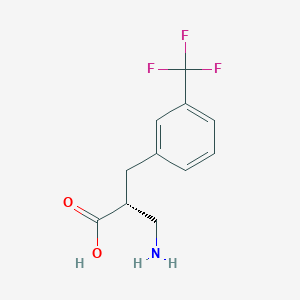
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
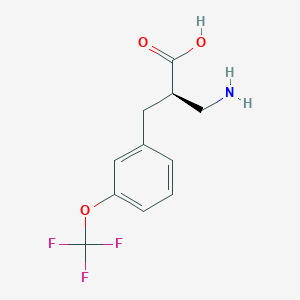
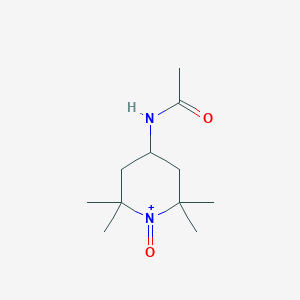
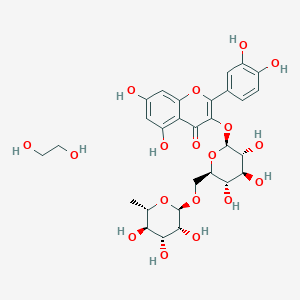
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
